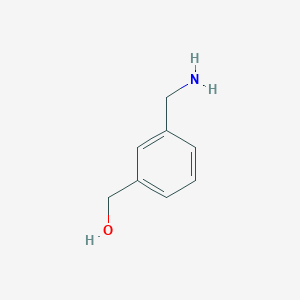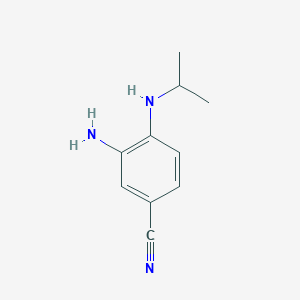![molecular formula C23H28N4O2 B112579 1-Benzoil-4-[(4-benzoilpiperazin-1-il)metil]piperazina CAS No. 39585-46-1](/img/structure/B112579.png)
1-Benzoil-4-[(4-benzoilpiperazin-1-il)metil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine is a chemical compound with the molecular formula C23H28N4O2. It is known for its unique structure, which includes two benzoyl groups attached to a piperazine ring.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine is explored as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine typically involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.
Análisis De Reacciones Químicas
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups and piperazine ring play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .
Comparación Con Compuestos Similares
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine can be compared with other similar compounds, such as:
1,4-Dibenzoylpiperazine: This compound has a similar structure but lacks the additional benzoyl group attached to the piperazine ring.
1-(4-Benzoylpiperazin-1-yl)propan-1-one:
The uniqueness of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine lies in its dual benzoyl groups, which enhance its ability to participate in various chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
[4-[(4-benzoylpiperazin-1-yl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGXLOMAVIEAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)












